5-{2-[CYANO(CYCLOPENTYLIDENE)METHYL]-1,3-THIAZOL-4-YL}-6-METHYL-2-(PROPYLSULFANYL)PYRIDINE-3-CARBONITRILE
Description
This compound is a pyridine-thiazole hybrid featuring a cyano-substituted cyclopentylidene moiety at the thiazole C2 position, a methyl group at pyridine C6, and a propylsulfanyl chain at pyridine C2. Its fused heterocyclic core is characteristic of bioactive molecules, with structural analogs reported in antiviral, anticancer, and CNS-targeting agents . The cyclopentylidene group introduces conformational rigidity, while the propylsulfanyl chain may modulate lipophilicity and membrane permeability .
Properties
IUPAC Name |
5-[2-[cyano(cyclopentylidene)methyl]-1,3-thiazol-4-yl]-6-methyl-2-propylsulfanylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4S2/c1-3-8-25-19-15(10-21)9-16(13(2)23-19)18-12-26-20(24-18)17(11-22)14-6-4-5-7-14/h9,12H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRZBXNMCDMKHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C(C=C1C#N)C2=CSC(=N2)C(=C3CCCC3)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[CYANO(CYCLOPENTYLIDENE)METHYL]-1,3-THIAZOL-4-YL}-6-METHYL-2-(PROPYLSULFANYL)PYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions. One common approach is the cyanoacetylation of amines, which involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . This method can be performed without solvents at room temperature or with solvents under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as solvent-free reactions, high-temperature stirring, and the use of catalysts can be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-{2-[CYANO(CYCLOPENTYLIDENE)METHYL]-1,3-THIAZOL-4-YL}-6-METHYL-2-(PROPYLSULFANYL)PYRIDINE-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and thiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
5-{2-[CYANO(CYCLOPENTYLIDENE)METHYL]-1,3-THIAZOL-4-YL}-6-METHYL-2-(PROPYLSULFANYL)PYRIDINE-3-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-{2-[CYANO(CYCLOPENTYLIDENE)METHYL]-1,3-THIAZOL-4-YL}-6-METHYL-2-(PROPYLSULFANYL)PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound’s cyano and thiazole groups are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison with Analogous Heterocycles
Key Structural and Functional Insights:
Compared to MPEP, the thiazole ring in the target compound introduces additional hydrogen-bonding sites, which may enhance target selectivity .
Substituent Effects: The cyclopentylidene-CN group confers steric bulk and electronic withdrawal, contrasting with 11b’s planar 4-cyanobenzylidene. This difference may reduce π-π stacking but improve hydrophobic pocket binding . The propylsulfanyl chain increases lipophilicity (clogP ≈ 3.8) compared to MPEP’s phenylethynyl group (clogP ≈ 2.1), suggesting divergent pharmacokinetic profiles .
Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to 11a/b, utilizing cyclopentylidene-malononitrile intermediates under acidic conditions . In contrast, MPEP requires palladium-catalyzed cross-coupling .
However, the cyclopentylidene group’s impact on toxicity remains unstudied . Molecular docking studies (as in ) suggest that minor substituent changes (e.g., propylsulfanyl vs. methylthio) can drastically alter binding affinity to kinases like EGFR .
Research Findings and Implications
Structural Similarity Networks :
Using Murcko scaffolds and Tanimoto coefficients (≥0.5), the target compound clusters with thiazole-pyridine hybrids but diverges from pyrimidoquinazolines due to ring fusion patterns . This grouping aligns with bioactivity trends in kinase inhibition .Docking Affinity Variability :
In silico studies highlight that the cyclopentylidene group’s conformational constraints may reduce off-target effects compared to flexible benzylidene analogs (e.g., 11b) .Synthetic Challenges : The propylsulfanyl chain’s introduction requires careful optimization to avoid side reactions, as seen in analogous syntheses using sodium ethoxide .
Biological Activity
The compound 5-{2-[CYANO(CYCLOPENTYLIDENE)METHYL]-1,3-THIAZOL-4-YL}-6-METHYL-2-(PROPYLSULFANYL)PYRIDINE-3-CARBONITRILE represents a unique structure that combines pyridine, thiazole, and cyano functionalities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be broken down as follows:
- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
- Thiazole Ring : A five-membered ring containing both sulfur and nitrogen.
- Cyano Group : A nitrile functional group (-C≡N) that enhances biological activity.
- Propylsulfanyl Group : A sulfur-containing side chain that may influence solubility and reactivity.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Antimicrobial : Inhibition of bacterial growth and fungal infections.
- Anticancer : Induction of apoptosis in cancer cells through various pathways.
- Anti-inflammatory : Reduction of inflammatory markers in vitro and in vivo.
The biological activities of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with thiazole and pyridine moieties often act as inhibitors of key enzymes involved in cell signaling pathways.
- Receptor Modulation : The ability to bind to specific receptors can lead to altered cellular responses, particularly in cancer cells.
- Oxidative Stress Induction : The presence of the cyano group may enhance oxidative stress, leading to cell death in malignant cells.
Anticancer Activity
Recent studies have demonstrated that similar compounds exhibit potent anticancer effects:
- PIM1 Kinase Inhibition : Research has shown that derivatives with a cyano group can inhibit PIM1 kinase, a target for cancer therapy. For instance, a related compound demonstrated an IC50 value of 50 nM against PIM1 kinase .
| Compound | IC50 (nM) | Target |
|---|---|---|
| Compound A | 50 | PIM1 Kinase |
| Compound B | 840 | PIM1 Kinase |
| Compound C | 430 | PIM1 Kinase |
Antimicrobial Properties
Compounds structurally similar to the target compound have been tested for antimicrobial efficacy:
Q & A
Basic: What synthetic methodologies are most effective for constructing the thiazole-pyridine-carbonitrile core of this compound, and how can reaction conditions be optimized?
Answer:
The synthesis of the thiazole-pyridine-carbonitrile scaffold requires multi-step heterocyclic condensation. Key steps include:
- Cyclocondensation : Use chloroacetic acid and aromatic aldehydes in a mixed solvent system (acetic anhydride/acetic acid) with sodium acetate as a catalyst, refluxed for 2–12 hours to form thiazolo-pyrimidine intermediates .
- Functionalization : Introduce the cyclopentylidene-cyanomethyl group via nucleophilic substitution or cycloaddition. Optimize solvent polarity (e.g., DMF or DMSO) to enhance regioselectivity .
- Yield Optimization : Adjust stoichiometry of reagents (e.g., 1:1 molar ratio of aldehyde to thiouracil derivatives) and employ gradient crystallization (e.g., DMF/water) to improve purity and yield (up to 68% reported) .
Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound, and how should conflicting spectral data be resolved?
Answer:
- Key Techniques :
- IR Spectroscopy : Confirm nitrile (C≡N) stretches near 2,219 cm⁻¹ and carbonyl (C=O) bands at 1,719 cm⁻¹ .
- NMR : Use DMSO-d₆ for solubility; monitor pyridine protons (δ 7.29–8.01 ppm) and cyclopentylidene methylene signals (δ 2.24–2.37 ppm) .
- Mass Spectrometry : Validate molecular ion peaks (e.g., m/z 386 [M⁺]) and fragmentation patterns .
- Data Contradictions : Cross-validate using 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. Re-crystallize to rule out solvent artifacts .
Advanced: How can integrated computational and experimental approaches predict the electronic and photophysical properties of this compound?
Answer:
- Computational Modeling :
- Experimental Validation :
Advanced: What strategies are recommended for designing analogs to investigate structure-activity relationships (SAR) in antimicrobial or anticancer applications?
Answer:
- Core Modifications :
- Heteroatom Substitution : Replace sulfur in the thiazole ring with selenium to enhance redox activity .
- Side-Chain Engineering : Introduce hydrophilic groups (e.g., -OH, -NH₂) at the pyridine 6-position to improve solubility and target binding .
- Biological Screening :
- Use high-throughput assays to evaluate analogs against Gram-negative bacteria (e.g., E. coli MIC values) .
- Assess cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced: How can combinatorial experimental design principles optimize the synthesis and functionalization of derivatives?
Answer:
- Design of Experiments (DoE) :
- Parallel Synthesis :
Advanced: What mechanistic insights can be gained from studying the compound’s regiochemical outcomes during heterocycle formation?
Answer:
- Kinetic vs. Thermodynamic Control :
- Conduct time-resolved NMR to monitor intermediate formation (e.g., enolate vs. carbocation species) .
- Use low-temperature conditions (−78°C) to trap kinetic products (e.g., cis-configured cyclopentylidene) .
- Steric Effects :
Advanced: How can contradictions in reported biological activity data for structural analogs be systematically addressed?
Answer:
- Meta-Analysis :
- Compile IC₅₀/MIC data from PubChem and ChEMBL; apply statistical tools (e.g., ANOVA) to identify outliers .
- Standardized Assays :
- Re-test disputed analogs under uniform conditions (e.g., pH 7.4, 37°C) with positive controls (e.g., doxorubicin for cytotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
